molecular formula C13H18OS B13634956 3-Methyl-1-(m-tolylthio)pentan-2-one

3-Methyl-1-(m-tolylthio)pentan-2-one

Cat. No.: B13634956
M. Wt: 222.35 g/mol
InChI Key: FMJSCDXPQZLFEZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(m-tolylthio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a ketone derivative that contains a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(m-tolylthio)pentan-2-one typically involves the reaction of 3-methyl-2-pentanone with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether bond. The reaction mixture is then heated to promote the desired transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(m-tolylthio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

3-Methyl-1-(m-tolylthio)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(m-tolylthio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(p-tolylthio)pentan-2-one
  • 3-Methyl-1-(o-tolylthio)pentan-2-one
  • 3-Methyl-1-(phenylthio)pentan-2-one

Uniqueness

3-Methyl-1-(m-tolylthio)pentan-2-one is unique due to the position of the methyl group on the aromatic ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activity compared to its analogs.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-methyl-1-(3-methylphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C13H18OS/c1-4-11(3)13(14)9-15-12-7-5-6-10(2)8-12/h5-8,11H,4,9H2,1-3H3

InChI Key

FMJSCDXPQZLFEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CSC1=CC=CC(=C1)C

Origin of Product

United States

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